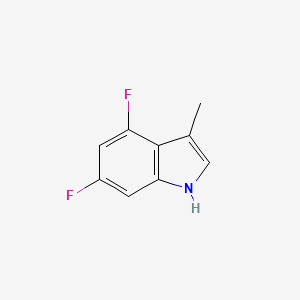
4,6-Difluoro-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-3-methyl-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 3-methylindole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of 4,6-difluoro-3-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce oxides or quinones .
Scientific Research Applications
4,6-Difluoro-3-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in research to understand the biological activity and mechanism of action of indole derivatives.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 4,6-difluoro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-1H-indole-2,3-dione: Another fluorinated indole derivative with different functional groups.
5-Fluoro-1H-indole: A simpler fluorinated indole with a single fluorine atom.
3-Methylindole: The non-fluorinated parent compound of 4,6-difluoro-3-methyl-1H-indole.
Uniqueness
4,6-Difluoro-3-methyl-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
4,6-difluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3 |
InChI Key |
ZBIXDMIRRXPJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
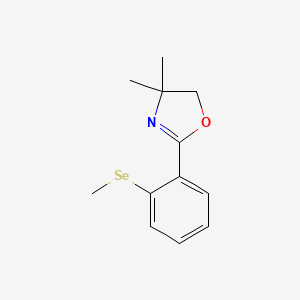

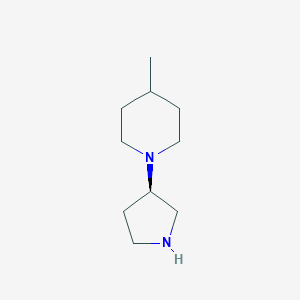

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
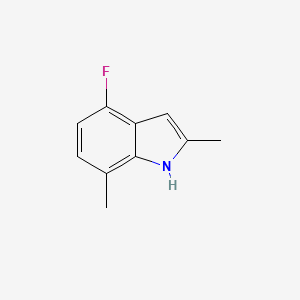
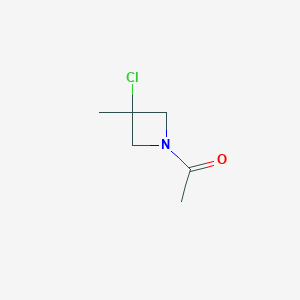

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)


![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
